molecular formula C19H23NO3S B5481708 N-[2-(3,4-Dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide

N-[2-(3,4-Dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5481708
M. Wt: 345.5 g/mol
InChI Key: UEQOJMFNISKIRW-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

    Preparation of 3,4-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 3,4-Dimethylphenoxyethylamine: This involves the reaction of 3,4-dimethylphenol with ethylene oxide to form 3,4-dimethylphenoxyethanol, followed by its conversion to the corresponding amine using ammonia.

    Synthesis of the Benzamide Derivative: The final step involves the reaction of 3,4-dimethylphenoxyethylamine with 2-methoxy-4-(methylsulfanyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-[2-(3,4-Dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-methoxybenzamide
  • N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitrobenzamide

Uniqueness

N-[2-(3,4-Dimethylphenoxy)ethyl]-2-methoxy-4-(methylsulfanyl)benzamide is unique due to the presence of both methoxy and methylsulfanyl groups, which can impart distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13-5-6-15(11-14(13)2)23-10-9-20-19(21)17-8-7-16(24-4)12-18(17)22-3/h5-8,11-12H,9-10H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQOJMFNISKIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)SC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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